molecular formula C16H17N5O2 B2443619 2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034604-78-7

2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2443619
CAS No.: 2034604-78-7
M. Wt: 311.345
InChI Key: OOPLNTWGBVOMQH-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group. The compound also contains a pyrazole ring and a pyrazine ring, making it a molecule of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the pyrazine ring: The pyrazole ring can be further reacted with a pyrazine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Final coupling: The furan ring is then coupled with the pyrazole-pyrazine intermediate using a suitable amide coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
  • 2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide
  • N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide

Comparison

Compared to these similar compounds, 2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide stands out due to its unique combination of a pyrazole ring and a pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-11-9-13(12(2)23-11)16(22)19-6-8-21-7-3-14(20-21)15-10-17-4-5-18-15/h3-5,7,9-10H,6,8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPLNTWGBVOMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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